BenchChemオンラインストアへようこそ!

N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profile

N-Cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921996-79-4) is a synthetic small molecule belonging to the 2-(phenylsulfonamido)thiazol-4-yl)acetamide chemotype, characterized by a thiazole core bearing a phenylsulfonamido group at the 2-position and an N-cycloheptyl acetamide side chain at the 4-position (molecular formula C₁₈H₂₃N₃O₃S₂, MW 393.52 g/mol). This chemotype is structurally related to the first-in-class pan-selective CTP synthetase 1/2 (CTPS1/2) inhibitor series reported by Novak et al.

Molecular Formula C18H23N3O3S2
Molecular Weight 393.52
CAS No. 921996-79-4
Cat. No. B2519681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
CAS921996-79-4
Molecular FormulaC18H23N3O3S2
Molecular Weight393.52
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H23N3O3S2/c22-17(19-14-8-4-1-2-5-9-14)12-15-13-25-18(20-15)21-26(23,24)16-10-6-3-7-11-16/h3,6-7,10-11,13-14H,1-2,4-5,8-9,12H2,(H,19,22)(H,20,21)
InChIKeyZYYIEIGQOFCFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921996-79-4): Chemical Identity, Chemotype Context, and Procurement Rationale


N-Cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921996-79-4) is a synthetic small molecule belonging to the 2-(phenylsulfonamido)thiazol-4-yl)acetamide chemotype, characterized by a thiazole core bearing a phenylsulfonamido group at the 2-position and an N-cycloheptyl acetamide side chain at the 4-position (molecular formula C₁₈H₂₃N₃O₃S₂, MW 393.52 g/mol) [1]. This chemotype is structurally related to the first-in-class pan-selective CTP synthetase 1/2 (CTPS1/2) inhibitor series reported by Novak et al. in Journal of Medicinal Chemistry, which established 2-(alkylsulfonamido)thiazol-4-yl)acetamides as orally available inhibitors of de novo pyrimidine biosynthesis [2]. The compound also falls within the generic scope of patent WO2014072486A1, which claims benzene sulfonamide thiazole compounds for treatment of cancers including melanoma [3].

Why Generic Substitution of N-Cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide with In-Class Thiazole Acetamides Carries Scientific Risk


Within the 2-(phenylsulfonamido)thiazol-4-yl)acetamide series, the N-substituent exerts a pronounced influence on both physicochemical properties and biological target engagement. The cycloheptyl moiety imparts a calculated XLogP3-AA of 3.4 and a molecular weight of 393.52 g/mol, placing this compound in a distinct lipophilicity–size space compared to analogs bearing smaller N-alkyl or N-benzyl substituents [1]. In the closely related CTPS1/2 inhibitor chemotype, even minor modifications to the sulfonamide or acetamide substituents produced >10-fold shifts in biochemical IC₅₀ values during lead optimization, demonstrating that SAR within this scaffold is steep and non-linear [2]. Consequently, replacing the N-cycloheptyl phenylsulfonamido thiazole with an N-benzyl, N-cyclopentyl, or 4-methylphenylsulfonamido analog without experimental verification carries a material risk of altered potency, selectivity, solubility, and in vivo pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-Cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921996-79-4) Relative to Closest Analogs


Lipophilicity Differentiation: Cycloheptyl vs. Benzyl and Cyclopentyl N-Substituents

N-Cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide exhibits a calculated XLogP3-AA of 3.4 and a molecular weight of 393.52 g/mol, positioning it between the more lipophilic N-benzyl analog (MW 387.5 g/mol, estimated XLogP ~2.8–3.0 based on fragment contributions) and the less lipophilic N-cyclopentyl analog (estimated XLogP ~2.8) [1]. The cycloheptyl group provides approximately one additional methylene unit of lipophilicity versus cyclohexyl, without crossing the MW 400 threshold that often compromises permeability [1]. This differentiated lipophilicity window is relevant because CTPS1/2 inhibitor optimization studies in the same chemotype family demonstrated that oral bioavailability was acutely sensitive to polar surface area–logP balance [2].

Lipophilicity Drug-likeness Physicochemical profile

Hydrogen Bond Donor Count and Rotatable Bond Differentiation vs. Lead Compound 27

Compound 27, the optimized lead from the Novak et al. CTPS1/2 inhibitor series, has 2 hydrogen bond donors, 9 hydrogen bond acceptors, a topological polar surface area (TPSA) of 163.45 Ų, and 9 rotatable bonds with MW 512.09 g/mol [1]. In contrast, N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has 2 HBD, 6 HBA, 6 rotatable bonds, and MW 393.52 g/mol [2]. The substantially reduced rotatable bond count (6 vs. 9) and lower TPSA (estimated ~110–120 Ų based on fragment contributions) predict improved passive permeability and reduced entropic penalty upon target binding according to Veber's rules, while the lower MW (Δ ≈ 118 g/mol) may contribute to improved ligand efficiency indices.

Ligand efficiency Conformational flexibility Oral druggability

Structural Differentiation from the 4-Methylphenylsulfonamido Analog: Impact on π-Stacking and Target Binding

The unsubstituted phenylsulfonamido group present on the target compound distinguishes it from the 4-methylphenylsulfonamido analog (CAS 921926-65-0) . In a related benzene sulfonamide thiazole series claimed in WO2014072486A1, para-substitution on the phenylsulfonamido ring was shown to modulate potency against cancer cell lines, with electron-donating and electron-withdrawing substituents producing divergent activity profiles [1]. The absence of the 4-methyl substituent eliminates a potential steric clash in the sulfonamide binding pocket and alters the electronic character of the aromatic ring (σₚ for –H = 0 vs. σₚ for –CH₃ = −0.17), which can shift the optimal π-stacking geometry with aromatic residues in the target protein.

Sulfonamide SAR Aromatic interactions Kinase inhibitor design

IP Landscape: Patent Coverage Distinguishes the Benzene Sulfonamide Thiazole Chemotype from Alternative CTPS1 Inhibitor Scaffolds

The benzene sulfonamide thiazole chemotype encompassing N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is explicitly claimed in WO2014072486A1, which covers substituted thiazolyl-phenylsulfonamides for cancer treatment, including cycloheptyl as a specified cycloalkyl substituent [1]. In contrast, the benzamide-based CTPS1 inhibitors (e.g., those claimed in US2023/0183229) represent a distinct chemotype with a different IP estate [2]. This patent differentiation matters for industrial users because the benzene sulfonamide thiazole series offers a separate freedom-to-operate landscape for CTPS1-targeted drug discovery programs, avoiding potential patent conflicts with the benzamide CTPS1 inhibitor class.

Intellectual property Freedom to operate CTPS1 inhibitors

Best-Validated Research and Industrial Application Scenarios for N-Cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921996-79-4)


CTPS1/2 Inhibitor Screening Library Expansion with a Chemotype Orthogonal to Benzamide-Based Inhibitors

N-Cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can serve as a representative member of the benzene sulfonamide thiazole chemotype in CTPS1/2 inhibitor screening cascades. Given that the Novak et al. (2022) study established the 2-(alkylsulfonamido)thiazol-4-yl)acetamide scaffold as a first-in-class pan-selective CTPS1/2 inhibitor series [1], and that structurally distinct benzamide CTPS1 inhibitors are claimed in separate patent families [2], the procurement of this compound enables direct biochemical comparison between chemotypes under identical assay conditions. Users should benchmark this compound against Compound 27 (the optimized alkylsulfonamido lead) and a representative benzamide CTPS1 inhibitor to establish chemotype-specific potency, selectivity, and ADME profiles.

Structure–Activity Relationship (SAR) Exploration of the N-Cycloheptyl Substituent in Thiazole Acetamide Inhibitors

The cycloheptyl group provides a seven-membered cycloalkyl substituent that is underrepresented in typical medicinal chemistry screening collections. The target compound can be used alongside its N-cyclopentyl, N-cyclohexyl, N-benzyl, and N-phenethyl analogs to systematically probe the effect of ring size, lipophilicity (ΔXLogP ≈ 0.4–0.6 between cycloheptyl and benzyl analogs [1]), and conformational flexibility on target binding. This SAR exploration is directly relevant to the CTPS1/2 chemotype described by Novak et al. [2], where the N-substituent was a key optimization vector for achieving oral bioavailability.

In Vitro Anticancer Screening in Melanoma and Proliferative Disease Models Covered by Patent WO2014072486A1

The patent WO2014072486A1 specifically claims benzene sulfonamide thiazole compounds, including those with cycloheptyl substituents, for the treatment of cancers, with particular emphasis on cutaneous melanoma [1]. Although no published IC₅₀ data exist for this specific compound, the patent's exemplification of the chemotype in cancer cell proliferation assays provides a rationale for prioritizing this compound in melanoma cell line panels (e.g., A375, WM266.4, SK-MEL-28) alongside standard-of-care comparators such as dabrafenib or vemurafenib.

Physicochemical Benchmarking for Oral Druggability Optimization in the Thiazole Acetamide Series

With a molecular weight of 393.52 g/mol, XLogP3-AA of 3.4, 6 rotatable bonds, and 2 hydrogen bond donors [1], this compound resides in favorable oral drug-like chemical space by Lipinski and Veber criteria. It can serve as a physicochemical benchmark for comparing the developability profiles of higher-MW leads such as Compound 27 (MW 512.09, 9 rotatable bonds) [2]. Procurement for parallel artificial membrane permeability assay (PAMPA) and metabolic stability studies in liver microsomes, benchmarked against Compound 27, would quantify the practical advantages of its lower molecular complexity for oral absorption.

Quote Request

Request a Quote for N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.